molecular formula C9H11N3O2 B11576146 (2E)-2-(hydroxyimino)-N-(pyridin-2-ylmethyl)propanamide

(2E)-2-(hydroxyimino)-N-(pyridin-2-ylmethyl)propanamide

Cat. No.: B11576146
M. Wt: 193.20 g/mol
InChI Key: WVORFKPUSXTJGQ-KPKJPENVSA-N
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Description

(2E)-2-(hydroxyimino)-N-(pyridin-2-ylmethyl)propanamide is an organic compound that features a hydroxyimino group and a pyridinylmethyl group attached to a propanamide backbone. Compounds with such structures are often studied for their potential biological activities and applications in various fields of chemistry and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(hydroxyimino)-N-(pyridin-2-ylmethyl)propanamide typically involves the following steps:

    Formation of the Hydroxyimino Group: This can be achieved by reacting a suitable precursor with hydroxylamine under acidic or basic conditions.

    Attachment of the Pyridinylmethyl Group: This step might involve a nucleophilic substitution reaction where a pyridinylmethyl halide reacts with an amide precursor.

    Final Assembly: The final compound is assembled through a series of condensation and purification steps.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyimino group can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine.

    Substitution: The pyridinylmethyl group can participate in various substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenated reagents and bases like sodium hydroxide or potassium carbonate are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro compounds, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-(hydroxyimino)-N-(pyridin-2-ylmethyl)propanamide can be used as a building block for synthesizing more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, compounds with hydroxyimino groups are often explored for their potential as enzyme inhibitors or signaling molecules. The pyridinylmethyl group can enhance the compound’s ability to interact with biological targets.

Medicine

In medicine, such compounds might be investigated for their potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2E)-2-(hydroxyimino)-N-(pyridin-2-ylmethyl)propanamide would depend on its specific biological target. Generally, the hydroxyimino group can form hydrogen bonds or coordinate with metal ions, while the pyridinylmethyl group can enhance binding affinity to proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-(hydroxyimino)-N-(pyridin-3-ylmethyl)propanamide: Similar structure but with the pyridinylmethyl group attached at a different position.

    (2E)-2-(hydroxyimino)-N-(pyridin-4-ylmethyl)propanamide: Another positional isomer with potential differences in biological activity.

Uniqueness

The uniqueness of (2E)-2-(hydroxyimino)-N-(pyridin-2-ylmethyl)propanamide lies in its specific arrangement of functional groups, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

(2E)-2-hydroxyimino-N-(pyridin-2-ylmethyl)propanamide

InChI

InChI=1S/C9H11N3O2/c1-7(12-14)9(13)11-6-8-4-2-3-5-10-8/h2-5,14H,6H2,1H3,(H,11,13)/b12-7+

InChI Key

WVORFKPUSXTJGQ-KPKJPENVSA-N

Isomeric SMILES

C/C(=N\O)/C(=O)NCC1=CC=CC=N1

Canonical SMILES

CC(=NO)C(=O)NCC1=CC=CC=N1

Origin of Product

United States

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